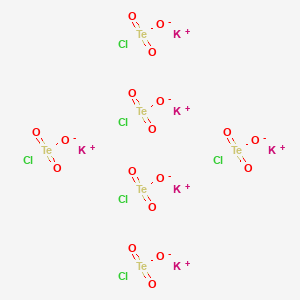![molecular formula C12H20Cl2N2 B1508643 1-[(1S)-Phenylethyl]piperazine dihydrochloride CAS No. 685105-96-8](/img/structure/B1508643.png)
1-[(1S)-Phenylethyl]piperazine dihydrochloride
Descripción general
Descripción
1-[(1S)-Phenylethyl]piperazine dihydrochloride, also known as 1-Phenylethylpiperazine (PEP), is a synthetic compound that belongs to the class of piperazine derivatives. PEP has gained significant attention in the scientific community due to its potential as a therapeutic agent for various medical conditions.
Mecanismo De Acción
PEP acts as a partial agonist at the serotonin 5-HT1A and dopamine D2 receptors. The activation of these receptors leads to the release of neurotransmitters such as serotonin and dopamine, which play a crucial role in the regulation of mood, cognition, and behavior. The exact mechanism of action of PEP is not yet fully understood, but it is believed that PEP modulates the activity of the serotonergic and dopaminergic systems, leading to its therapeutic effects.
Biochemical and Physiological Effects:
PEP has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models and humans. PEP increases the levels of serotonin and dopamine in the brain, which leads to a reduction in anxiety and depression symptoms. PEP also has a sedative effect, which may be beneficial in the treatment of insomnia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PEP has several advantages for lab experiments, including its easy synthesis method, low cost, and high purity. However, PEP has some limitations, including its low solubility in water, which may affect its bioavailability, and its potential toxicity at high doses.
Direcciones Futuras
For PEP research include the development of novel PEP analogs with improved pharmacokinetic and pharmacodynamic properties, the investigation of its potential therapeutic application in other medical conditions, and the elucidation of its exact mechanism of action.
Aplicaciones Científicas De Investigación
PEP has been studied for its potential therapeutic application in various medical conditions, including depression, anxiety, and schizophrenia. PEP acts as a serotonin and dopamine receptor agonist, which plays a crucial role in the regulation of mood, cognition, and behavior. Studies have shown that PEP has anxiolytic and antidepressant effects in animal models and humans.
Propiedades
IUPAC Name |
1-[(1S)-1-phenylethyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-11(12-5-3-2-4-6-12)14-9-7-13-8-10-14;;/h2-6,11,13H,7-10H2,1H3;2*1H/t11-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRRQHYZHBBNAS-IDMXKUIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70725399 | |
| Record name | 1-[(1S)-1-Phenylethyl]piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70725399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1S)-Phenylethyl]piperazine dihydrochloride | |
CAS RN |
685105-96-8 | |
| Record name | 1-[(1S)-1-Phenylethyl]piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70725399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(4,4,5,5,6,6,7,7,7-Nonafluoro-1,1-dimethylheptyloxy)carbonyloxyimino]-2-phenylacetonitrile](/img/structure/B1508574.png)










![Propanoic acid,2,2'-[methylenebis(thio)]bis-, (R*,R*)-(9CI)](/img/structure/B1508599.png)